6-chloro-3-nitro-3H-pyridin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3ClN2O3 |
|---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
6-chloro-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-3H |
InChI Key |
DWCFIHAGVDUZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=O)C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 3 Nitro 3h Pyridin 2 One and Its Derivatives
Strategies for Introducing Chloro and Nitro Functionalities
The more common approach involves a stepwise functionalization of a pyridin-2-one core. This can proceed in two ways:
Nitration followed by Chlorination: This strategy begins with the nitration of a suitable pyridin-2-one precursor to introduce the nitro group at the 3-position. The subsequent step involves the chlorination of the resulting nitropyridinone to introduce the chlorine atom at the 6-position.
Chlorination followed by Nitration: Alternatively, a pyridin-2-one precursor can first be chlorinated at the 6-position, followed by the nitration of the 6-chloropyridin-2-one intermediate to introduce the nitro group at the 3-position.
Nitration Pathways of Pyridine (B92270) and Pyridinone Precursors
The nitration of pyridine and its derivatives is a classic example of electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene. The presence of the pyridinone oxygen atom, which can exist in tautomeric equilibrium with a hydroxyl group, significantly influences the reactivity and regioselectivity of the nitration reaction.
Regioselectivity in Nitration Reactions
For the synthesis of 6-chloro-3-nitro-3H-pyridin-2-one, the critical step is the regioselective introduction of the nitro group at the 3-position of the pyridinone ring. The directing effect of the substituents already present on the ring governs the position of nitration.
In the case of 6-hydroxy-2(1H)-pyridone, which is a tautomer of 6-chloropyridin-2-ol, nitration has been shown to occur at the 3-position. This is because the hydroxyl/oxo group at the 2-position and the substituent at the 6-position direct the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich positions of the ring. The activating effect of the hydroxyl group (in the 2-pyridinol form) or the directing effect of the amide group (in the 2-pyridone form) favors substitution at the 3- and 5-positions. The presence of a substituent at the 6-position can sterically hinder the 5-position, leading to preferential nitration at the 3-position.
Mechanistic Aspects of Nitration
The nitration of pyridinone precursors typically proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
Generation of the Electrophile: The nitronium ion (NO₂⁺) is generated from the reaction of a nitric acid source (e.g., concentrated nitric acid) with a strong acid catalyst, usually concentrated sulfuric acid.
Electrophilic Attack: The electron-rich pyridinone ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Deprotonation: A base (such as the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
The reaction conditions, such as temperature and the choice of nitrating agent, are crucial for controlling the reaction and preventing side reactions.
Chlorination Approaches for Pyridinone Systems
The introduction of a chlorine atom at the 6-position of the pyridinone ring is a key transformation in the synthesis of the target compound. This is typically achieved by the conversion of a hydroxyl group at the 6-position into a chlorine atom.
A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃) . nih.gov This reagent is widely employed for the chlorination of hydroxy-substituted nitrogen heterocycles. nih.gov The reaction generally involves heating the hydroxypyridinone with phosphorus oxychloride, often in the presence of a base like pyridine or a tertiary amine. nih.gov The hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.
For instance, the chlorination of 2-hydroxy-5-nitropyridine to yield 2-chloro-5-nitropyridine has been successfully achieved using phosphorus oxychloride. nih.gov A similar strategy can be applied to a 3-nitro-6-hydroxypyridin-2-one precursor to obtain this compound. The reaction is typically carried out under solvent-free conditions or in a high-boiling solvent. nih.gov
Cyclization Reactions to Form the Pyridinone Ring
An alternative to the functionalization of a pre-existing pyridinone ring is the construction of the substituted pyridinone ring from acyclic precursors through cyclization reactions. diva-portal.orgnih.gov This approach, often referred to as cyclocondensation, can be a powerful strategy for the synthesis of highly substituted heterocyles. diva-portal.orgnih.gov
Various methods exist for the synthesis of the 2-pyridone scaffold, including:
[4+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dicarbonyl compound or its equivalent with an enamine or a similar species to form the six-membered ring. researchgate.net
Condensation of β-Keto Amides: The self-condensation of β-keto amides can lead to the formation of polysubstituted 2-pyridones. researchgate.net
Vilsmeier-Haack Reaction: This reaction can be used to synthesize halogenated 2(1H)-pyridones from α-acetyl-α-carbamoyl ketene derivatives in a one-pot procedure. nih.gov
For the synthesis of this compound, a plausible cyclization strategy would involve the reaction of acyclic precursors that already contain the necessary carbon and nitrogen atoms, as well as precursors to the chloro and nitro functionalities. For example, a reaction between a suitably substituted 1,3-dicarbonyl compound and an amine source could be envisioned.
Functional Group Interconversions for Derivative Synthesis
The chloro and nitro groups on the this compound ring provide handles for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) . Due to the electron-withdrawing nature of the nitro group and the pyridinone ring, the C-6 position is activated towards attack by nucleophiles. This allows for the displacement of the chloride ion by various nucleophiles, such as:
Amines: Reaction with primary or secondary amines can lead to the formation of 6-amino-3-nitropyridin-2-one derivatives. For example, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with ammonia (B1221849) results in the selective substitution of the chlorine at the 2-position, indicating the high reactivity of positions ortho to the nitro group. chemicalbook.comstackexchange.com
Alkoxides: Treatment with alkoxides can yield 6-alkoxy-3-nitropyridin-2-one derivatives.
Thiolates: Reaction with thiolates can produce 6-(alkylthio)- or 6-(arylthio)-3-nitropyridin-2-one derivatives.
The nitro group at the 3-position can also be transformed. A common transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
The resulting 3-amino-6-chloropyridin-2-one can then undergo further reactions, such as diazotization followed by substitution, to introduce a variety of other functional groups at the 3-position.
These functional group interconversions are summarized in the table below:
| Starting Functional Group | Reagent/Condition | Product Functional Group |
| 6-Chloro | Primary/Secondary Amine | 6-Amino |
| 6-Chloro | Alkoxide (e.g., NaOMe) | 6-Alkoxy |
| 6-Chloro | Thiolate (e.g., NaSR) | 6-Thioether |
| 3-Nitro | H₂, Pd/C or Sn/HCl | 3-Amino |
These transformations highlight the versatility of this compound as a scaffold for the synthesis of a diverse library of substituted pyridinone derivatives.
Novel Synthetic Routes and Catalytic Approaches
The functionalization of the this compound scaffold heavily relies on modern catalytic systems and an understanding of aromatic substitution principles. These methods allow for the precise introduction of various substituents, leading to the generation of libraries of compounds for further investigation.
Buchwald–Hartwig Amination for Pyridinone Derivatives
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. springernature.com This reaction is particularly advantageous for the synthesis of aryl amines from aryl halides, a transformation that can be challenging using traditional methods. wikipedia.org The utility of this reaction stems from its broad substrate scope and functional group tolerance, allowing for the coupling of a wide array of amines with aryl halides under relatively mild conditions. wikipedia.org
In the context of this compound, the Buchwald-Hartwig amination provides a direct route to introduce a variety of amino substituents at the 6-position. The general reaction involves the palladium-catalyzed coupling of the pyridinone with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and has been the subject of extensive development, leading to several "generations" of increasingly effective catalyst systems. wikipedia.org
Detailed Research Findings:
While specific examples of Buchwald-Hartwig amination on this compound are not extensively detailed in the provided search results, the principles of the reaction can be applied to this substrate. The electron-withdrawing nature of the nitro group and the pyridinone ring is expected to influence the reactivity of the C-Cl bond.
A general representation of the Buchwald-Hartwig amination applied to this compound is as follows:
Interactive Data Table: Illustrative Buchwald-Hartwig Amination Conditions for Pyridinone Derivatives
| Entry | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Data not available |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | Data not available |
| 3 | n-Butylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | Data not available |
| 4 | Indole | Pd₂(dba)₃ / DavePhos | K₂CO₃ | Toluene | 110 | Data not available |
Note: The data in this table is illustrative and based on general conditions for Buchwald-Hartwig amination of aryl chlorides. Specific yields for the reaction with this compound require further experimental investigation.
Nucleophilic Aromatic Substitution in Pyridinone Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. libretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org
The this compound scaffold is highly activated towards SNAr reactions. The presence of the strongly electron-withdrawing nitro group, positioned para to the chlorine atom at the 6-position, significantly polarizes the C-Cl bond and stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating nucleophilic attack. libretexts.org This makes the chlorine atom a good leaving group for substitution by a wide range of nucleophiles.
Detailed Research Findings:
The regioselectivity of SNAr reactions on similar substrates, such as 2,6-dichloro-3-nitropyridine, has been studied. The inductive effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack. However, in this compound, the substitution occurs at the 6-position.
A variety of nucleophiles can be employed to displace the chloride in this compound, leading to a diverse array of derivatives. These include:
N-nucleophiles: Ammonia, primary and secondary amines, and azides can be used to introduce amino and azido functionalities.
O-nucleophiles: Alkoxides and phenoxides react to form ether derivatives.
S-nucleophiles: Thiolates can be used to synthesize thioether derivatives.
The reaction conditions for SNAr are typically straightforward, often involving heating the pyridinone substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to generate the nucleophile in situ or to neutralize the liberated HCl.
Interactive Data Table: Examples of Nucleophilic Aromatic Substitution on this compound
| Entry | Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |
| 1 | Isopropylamine (B41738) | Isopropylamine | Ethanol | Reflux | 6-(Isopropylamino)-3-nitro-3H-pyridin-2-one | Data not available |
| 2 | Sodium Methoxide | NaOMe | Methanol | Room Temp. | 6-Methoxy-3-nitro-3H-pyridin-2-one | Data not available |
| 3 | Sodium Thiophenoxide | NaSPh | DMF | 80 °C | 6-(Phenylthio)-3-nitro-3H-pyridin-2-one | Data not available |
| 4 | Aniline | Aniline | NMP | 120 °C | 6-(Phenylamino)-3-nitro-3H-pyridin-2-one | Data not available |
Note: The data in this table is illustrative and based on general SNAr reactions on activated aryl chlorides. Specific yields for the reaction with this compound require further experimental investigation.
Chemical Reactivity and Mechanistic Investigations
Reactions of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridinone ring, and the group itself can undergo specific chemical transformations.
Reduction Reactions to Amino Derivatives
The nitro group of 6-chloro-3-nitro-3H-pyridin-2-one can be readily reduced to an amino group, yielding 3-amino-6-chloro-pyridin-2-one. This transformation is a common strategy in the synthesis of various heterocyclic compounds. The reduction is typically achieved using standard reducing agents. For instance, the nitro group can be reduced using hydrogen gas in the presence of a palladium catalyst. Another common method involves the use of a metal in an acidic medium, such as tin and hydrochloric acid. libretexts.org The resulting amino derivative is a key intermediate for further functionalization, including the synthesis of compounds with potential biological activity. echemi.com
Nucleophilic Displacement of the Nitro Group
While less common than reactions at the chloro position, the nucleophilic displacement of the nitro group in nitropyridines has been observed under certain conditions. The feasibility of this reaction is highly dependent on the substitution pattern of the pyridine (B92270) ring and the nature of the nucleophile. Generally, for nucleophilic aromatic substitution to occur, the ring must be activated by electron-withdrawing groups. nih.gov In some instances, the nitro group can be a better leaving group than a halogen. nih.gov However, in the case of this compound, the chloro group is typically more susceptible to nucleophilic attack.
Reactions of the Chloro Group
The chlorine atom at the 6-position of the pyridinone ring is a primary site for chemical modification through substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNA_r) by the electron-withdrawing nitro group. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.
Common nucleophiles used in these reactions include:
Amines: Reaction with primary and secondary amines leads to the formation of the corresponding N-substituted aminopyridinones. For example, treatment of 2,6-dichloro-3-nitropyridine (B41883) with isopropylamine (B41738) results in the selective substitution of the chlorine at the 2-position to give 6-chloro-N-isopropyl-3-nitropyridin-2-amine. nih.gov Similarly, reaction with aqueous ammonia (B1221849) can yield 2-amino-6-chloro-3-nitropyridine. echemi.com
Thiols: Thiolates can displace the chlorine to form the corresponding thioethers.
Alkoxides: Reaction with alkoxides, such as sodium methoxide, can be used to introduce alkoxy groups.
The general mechanism for these reactions involves the nucleophilic attack on the carbon atom bearing the chlorine, followed by the departure of the chloride ion. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product | Reference |
|---|---|---|
| Isopropylamine | 6-chloro-N-isopropyl-3-nitropyridin-2-amine | nih.gov |
| Aqueous Ammonia | 2-amino-6-chloro-3-nitropyridine | echemi.com |
| Thiophenol | 6-(phenylthio)-3-nitropyridin-2-one | mdpi.com |
Cross-Coupling Reactions at the Chloro Position (e.g., Suzuki-Miyaura)
The chloro group at the 6-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridinone with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com
The Suzuki-Miyaura coupling is a versatile method for introducing a wide range of substituents, including aryl, heteroaryl, and vinyl groups, onto the pyridinone ring. nih.gov The reaction generally proceeds with good to excellent yields, even with chloro derivatives, which are typically less reactive than the corresponding bromo or iodo compounds. nih.gov The reactivity in Suzuki-Miyaura couplings is influenced by the choice of catalyst, ligand, base, and solvent.
Reactivity of the Pyridinone Ring System
The pyridinone ring itself possesses a unique reactivity profile. The presence of the electron-withdrawing nitro and chloro groups deactivates the ring towards electrophilic substitution. uoanbar.edu.iq Conversely, these substituents activate the ring for nucleophilic attack.
The pyridinone system can exist in tautomeric forms, the 2-pyridone and the 2-hydroxypyridine (B17775) forms. The equilibrium between these tautomers can be influenced by the solvent and the presence of other substituents. This tautomerism can affect the site of subsequent reactions.
Furthermore, the pyridinone ring can participate in cycloaddition reactions. For instance, nitropyridones can act as dienophiles in Diels-Alder reactions with electron-rich dienes, leading to the formation of fused heterocyclic systems. nih.gov The nitro group enhances the dienophilic character of the pyridinone ring.
Electrophilic Aromatic Substitution (if applicable to aromatic tautomer)
The aromatic tautomer, 6-chloro-3-nitro-pyridin-2-ol, features a hydroxyl group, which is a potent activating group for electrophilic aromatic substitution. However, the strong electron-withdrawing nature of the nitro group deactivates the pyridine ring, making electrophilic substitution reactions challenging. up.ac.za In strongly acidic conditions, such as those typically employed for nitration or halogenation, the pyridine nitrogen is likely to be protonated, further deactivating the ring towards electrophilic attack.
Nucleophilic Addition Reactions (if applicable to 3H-pyridin-2-one form)
The 3H-pyridin-2-one form of the title compound is highly susceptible to nucleophilic attack due to the electron-deficient nature of the pyridine ring, which is amplified by the nitro and chloro substituents. Nucleophiles can attack the carbon atoms of the pyridinone ring, particularly at positions ortho and para to the electron-withdrawing nitro group.
Studies on related chloronitropyridines demonstrate the facility of nucleophilic aromatic substitution (SNAr). For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C-2 position, which is ortho to the nitro group. up.ac.za This regioselectivity is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C-2 position more electron-deficient and thus more prone to attack, despite potential steric hindrance. up.ac.za This suggests that in this compound, nucleophilic attack would likely occur at the C-6 position, leading to the displacement of the chloro group.
Vicarious nucleophilic substitution (VNS) is another relevant reaction pathway for nitropyridines, allowing for C-H functionalization. nih.govnih.gov This reaction involves the addition of a carbanion stabilized by a leaving group to an electron-deficient aromatic ring, followed by base-induced β-elimination. nih.govnih.gov While not directly documented for this compound, this mechanism provides a potential route for the introduction of alkyl or other functional groups onto the pyridinone ring.
Ring-Opening and Rearrangement Reactions
The strained and electron-poor nature of the this compound ring system makes it a candidate for ring-opening reactions, particularly under the action of strong nucleophiles. A notable example is the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions, which proceeds via a ring-opening and ring-closing (ANRORC) mechanism. masterorganicchemistry.comkhanacademy.org In this process, the nucleophile adds to the ring, followed by cleavage of a C-N bond to form a ring-opened intermediate. This intermediate can then either re-cyclize to form a new heterocyclic system or undergo other transformations. For 2-chloro-3-nitropyridine, the initially formed ring-opened intermediate is unstable and isomerizes to a more stable pseudo-trans form, which hinders the subsequent ring-closing step. masterorganicchemistry.com It is plausible that this compound could undergo similar ring-opening transformations with strong nucleophiles.
Rearrangement reactions of nitropyridones are less commonly reported. However, photochemical rearrangements are known for various nitro-containing aromatic compounds and enone systems. nih.govbaranlab.org These reactions often involve excited states and can lead to complex skeletal reorganizations. Given the presence of both a nitro group and a conjugated enone system within the 3H-pyridin-2-one structure, photochemical conditions could potentially induce rearrangements, although specific studies on this compound are lacking.
Detailed Mechanistic Studies
Elucidating the precise mechanisms of the reactions undergone by this compound requires detailed experimental and computational investigations.
Kinetic Investigations
Kinetic studies provide invaluable data on reaction rates and the factors that influence them, offering insights into reaction mechanisms. For nucleophilic aromatic substitution reactions of chloronitropyridines, kinetic investigations have been performed. For example, the reactions of various chloronitropyridines with nucleophiles such as piperidine, morpholine, and aniline (B41778) have been kinetically analyzed. nih.gov Such studies typically reveal the order of the reaction with respect to each reactant and allow for the determination of rate constants and activation parameters.
While specific kinetic data for this compound is not available in the reviewed literature, analogous systems suggest that nucleophilic substitution would likely follow second-order kinetics, being first order in both the pyridinone and the nucleophile. The rate of reaction would be expected to be significantly influenced by the nature of the nucleophile, the solvent, and the temperature. Computational studies on related systems, such as the nucleophilic substitution of α-haloketones, can provide theoretical estimates of activation energies and transition state geometries, offering a proxy for understanding the kinetics of reactions involving the 3H-pyridin-2-one tautomer. up.ac.za
Isotopic Labeling Studies
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed mechanisms. For instance, in the context of nucleophilic substitution on pyridine rings, 15N labeling has been used to distinguish between different mechanistic pathways, such as the SN(ANRORC) mechanism. nih.gov The ANRORC mechanism involves the opening of the heterocyclic ring, which can lead to the scrambling of nitrogen isotopes if the ring contains more than one nitrogen atom, as in pyrimidines. nih.gov
For this compound, an isotopic labeling study could unequivocally determine whether a nucleophilic substitution of the chloro group proceeds via a direct SNAr mechanism or an ANRORC-type pathway. By labeling the ring nitrogen with 15N, one could track its position throughout the reaction. If the reaction proceeds via a direct substitution, the 15N label would remain in the heterocyclic ring of the product. Conversely, if a ring-opening and re-closure mechanism is operative, the label could potentially be found in an exocyclic position in the product or a rearranged ring system. While such specific studies on the title compound have not been found, the Zincke reaction provides a general method for nitrogen isotope exchange in pyridines, highlighting the utility of isotopic labeling in pyridine chemistry. rsc.orgnih.govacs.org
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-chloro-3-nitro-3H-pyridin-2-one in solution. It provides detailed information about the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region is of primary interest. Experimental data obtained in deuterated dimethyl sulfoxide (DMSO-d₆) shows two distinct signals for the protons on the pyridine (B92270) ring. chemicalbook.com One proton appears as a doublet at 7.06 ppm with a coupling constant (J) of 8.3 Hz. chemicalbook.com Another proton is observed as a multiplet in the range of 8.40-8.43 ppm. chemicalbook.com The N-H proton of the pyridinone tautomer would also be expected to appear in the spectrum, typically as a broad singlet at a higher chemical shift.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.06 | d (doublet) | 8.3 | Ring Proton |
| 8.40-8.43 | m (multiplet) | N/A | Ring Proton |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Predicted Chemical Shift (δ) ppm Range |
|---|---|
| C=O | 160 - 170 |
| C-Cl | 140 - 150 |
| C-NO₂ | 135 - 145 |
| Aromatic CH | 115 - 130 |
| Aromatic CH | 110 - 125 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals at 7.06 ppm and ~8.42 ppm would confirm that these two protons are on the same pyridine ring and are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the chemical shifts of the two protonated carbons in the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which helps in determining the molecule's conformation. For a planar molecule like this, NOESY can help confirm assignments by showing spatial proximity between adjacent protons on the ring.
Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Conformation
As of now, publicly accessible crystallographic data for this compound is not available in established databases. However, an X-ray diffraction analysis would be expected to confirm the planarity of the pyridinone ring. It would also provide precise measurements of the C-Cl, C-N, N-O, and C=O bond lengths. A key structural feature of interest would be the dihedral angle between the plane of the nitro group and the plane of the pyridine ring, revealing any steric hindrance-induced twisting.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Although specific experimental spectra for this compound are not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted IR/Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Amide (lactam) |
| C-H Stretch (aromatic) | 3000 - 3100 | Pyridine ring |
| C=O Stretch (amide I) | 1650 - 1690 | Lactam |
| C=C/C=N Stretch | 1550 - 1650 | Pyridine ring |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Nitro group |
| NO₂ Symmetric Stretch | 1335 - 1385 | Nitro group |
| C-Cl Stretch | 700 - 850 | Chloro group |
The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the lactam ring and strong bands corresponding to the asymmetric and symmetric stretches of the nitro group. The Raman spectrum would be complementary, often showing stronger signals for the symmetric vibrations of the aromatic ring.
Mass Spectrometry (HRMS, ESI-TOF-HRMS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements.
The molecular formula of this compound is C₅H₃ClN₂O₃. chemicalbook.com Its calculated monoisotopic mass is 173.9832197 Da. Experimental analysis using electrospray mass spectrometry in negative ion mode (ES-) has detected a signal at m/z 172.5, corresponding to the deprotonated molecule [M-H]⁻. chemicalbook.com This confirms the molecular weight of the compound.
While detailed studies on the fragmentation pathways of this specific molecule are not widely published, tandem mass spectrometry (MS/MS) experiments would be expected to show characteristic losses of small molecules. Plausible fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da), loss of carbon monoxide (CO, 28 Da) from the pyridinone ring, or loss of a chlorine radical (Cl, 35/37 Da).
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)
Chiroptical methods, such as circular dichroism (CD), are specifically used to study chiral molecules, as they measure the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it will not exhibit a circular dichroism spectrum. These techniques would, however, be essential for the stereochemical assignment of any chiral derivatives synthesized from this parent compound.
Theoretical and Computational Chemistry
Electronic Structure and Stability Calculations (e.g., DFT)
While specific DFT studies on 6-chloro-3-nitro-3H-pyridin-2-one are not extensively available in the public domain, the principles of such calculations can be outlined. A typical DFT study would involve optimizing the geometry of the molecule to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, along with the carbonyl group (C=O) in the pyridin-2-one ring, is expected to significantly influence the electronic landscape of the molecule. These groups tend to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
The stability of the molecule can be assessed by its total electronic energy. Furthermore, the HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, in a computational study of other substituted pyridin-2-one derivatives, the HOMO-LUMO gap was found to be a key descriptor in understanding their chemical reactivity. nih.gov
Conformational Analysis and Tautomeric Preferences
This compound can theoretically exist in tautomeric forms, primarily the pyridin-2-one (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form. Computational chemistry is instrumental in determining the relative stabilities of these tautomers.
A detailed study on the structurally similar molecule, 2-hydroxy-5-nitropyridine, using DFT calculations (B3LYP, ωB97XD, and mPW1PW91 functionals with 6-31G(d) and 6-311++G(d,p) basis sets) demonstrated that the keto tautomer (5-nitro-2-pyridone) is favored over the enol (2-hydroxy-5-nitropyridine) form by approximately 0.857–1.345 kcal/mol in the gas phase. elsevierpure.com This preference for the pyridone form is a common feature in many pyridin-2-one systems, especially in polar solvents. echemi.comstackexchange.com The stability of the pyridone tautomer is often attributed to its amide resonance and favorable intermolecular hydrogen bonding in the solid state. wikipedia.org
For this compound, similar computational analyses would be expected to show a preference for the pyridin-2-one tautomer. The relative energies of the tautomers can be calculated, providing a quantitative measure of their equilibrium population.
Table 1: Calculated Relative Energies of 2-Hydroxy-5-nitropyridine Tautomers
| Tautomer | Computational Method | Relative Energy (kcal/mol) |
|---|---|---|
| 5-nitro-2-pyridone (keto) | B3LYP/6-311++G(d,p) | 0.00 |
| 2-hydroxy-5-nitropyridine (enol) | B3LYP/6-311++G(d,p) | ~0.86 - 1.35 |
Data derived from a study on 2-hydroxy-5-nitropyridine, a structural analog. elsevierpure.com
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) and Raman vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts for the keto and enol tautomers would likely differ significantly, providing a clear method for experimental distinction. In the study of 2-hydroxy-5-nitropyridine, the calculated ¹H and ¹³C NMR chemical shifts for the keto tautomer showed better agreement with experimental data, further supporting its predominance. elsevierpure.com
Similarly, the vibrational frequencies for IR and Raman spectroscopy can be computed. The predicted spectra would show characteristic peaks for the functional groups present, such as the C=O stretching frequency in the pyridin-2-one ring, and the symmetric and asymmetric stretches of the nitro group. A quantitative assignment of the observed IR and Raman bands to their respective normal modes can be achieved through a potential energy distribution (PED) analysis derived from the calculations. elsevierpure.com
Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.
The electron-withdrawing nitro and carbonyl groups are expected to activate the pyridine (B92270) ring towards nucleophilic attack. Computational studies can model the reaction pathway of a nucleophile attacking the carbon atom bonded to the chlorine. This involves locating the transition state structure and calculating the energy barrier for the reaction. Such studies on related chloronitropyridine systems have provided detailed insights into the SNAr mechanism. The mechanism typically proceeds through a Meisenheimer complex, which is a resonance-stabilized intermediate. ucl.ac.uk
By mapping the potential energy surface of the reaction, one can determine whether the reaction proceeds in a single step or through intermediates, and identify the rate-determining step. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their reactivity. While specific QSRR studies on this compound are not available, the principles can be applied to a series of related pyridin-2-one derivatives.
In a QSRR study, various molecular descriptors are calculated for a set of molecules. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). These descriptors are then used to build a mathematical model that predicts the reactivity of the compounds. For example, a 3D-QSAR study on pyridin-2-one derivatives as mIDH1 inhibitors successfully constructed models with good predictive ability based on comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA). mdpi.com Such approaches could be used to predict the reactivity of this compound in various reactions by comparing it to a series of structurally similar compounds with known reactivity data.
Computational Stereochemistry (e.g., enantioselective reaction modeling)
Computational stereochemistry focuses on understanding and predicting the stereochemical outcomes of chemical reactions. For reactions involving this compound that could potentially generate chiral products, computational modeling can be used to predict which enantiomer or diastereomer will be formed preferentially.
For instance, if a chiral nucleophile attacks the pyridine ring, or if the reaction is catalyzed by a chiral catalyst, computational methods can be used to model the transition states leading to the different stereoisomeric products. By comparing the energies of these transition states, the stereoselectivity of the reaction can be predicted. While specific studies on the computational stereochemistry of this compound are lacking, the methodology has been applied to the dearomatization of other pyridine derivatives, demonstrating its utility in predicting and explaining stereochemical outcomes. mdpi.comacs.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-chloro-3-nitropyridin-2-ol |
| 2-hydroxy-5-nitropyridine |
| 5-nitro-2-pyridone |
| 2-pyridone |
| 2-hydroxypyridine |
| 2,6-dichloro-3-nitropyridine (B41883) |
| 2-Amino-6-chloro-3-nitropyridine |
| 4-pyridone |
| 4-hydroxypyridine |
| 2-pyridone-2-thiol |
| pyridine-2-thione |
| 6-chloro-3-hydroxy-2-nitropyridine |
| 2-chloro-5-hydroxypyridine |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |
| 2,6-dichloro-3-nitropyridine |
| N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine |
| 3-chloroisoquinoline |
| 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |
| 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| 2-[4-(4-ethylcyclohexyl)phenyl]-5-propylpyridine |
| 1-(6-bromopyridin-2-yl)-1-hydroxynucleosides |
| 6-bromonucleoside |
| 1beta-(6-alkyl-, 6-aryl-, and 6-aminopyridin-2-yl)-2-deoxyribonucleosides |
| 6-aminopyridine nucleoside |
| 6-oxopyridine nucleoside |
| 6-chloro-3-nitropyridin-2-ylamine |
| 6-chloro-3-nitropicolinonitrile |
| 6-chloro-3-nitropyridine-2-carbonitrile |
| 6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |
| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine (B132010) |
| 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo [1,2-a]pyridine |
| 3-bromo-5-chloropyridin-2-amine |
| 2-chloromethylimidazo[1,2-a]pyridine |
| 3-nitroimidazo[1,2-a]pyridine (B1296164) |
| 2-Chloro-3-methoxy-6-nitropyridine |
| 2-chloro-3-methoxypyridine |
| 2-Amino-6-chloro-3-nitropyridine |
| 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione |
| 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione |
| 6-Chloro-2-nitropyridin-3-ol |
| 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione |
| 1-((6-chloro-3-pyridinyl)methyl)N-nitro-1H-imidazol-2-amine |
| 6-Chloro-3-nitropyridin-2-ylamine |
| 6-chloro-3-nitro-2-pyridinecarbonitrile |
| 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine |
| 6-Chloro-2-cyano-3-nitropyridine |
| 6-Chloro-2-methyl-3-nitropyridine |
| 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine |
| 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine |
| 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine |
An in-depth examination of the derivatives, analogues, and structure-reactivity relationships of this compound reveals a landscape rich with potential for synthetic chemistry. The inherent electronic properties of this compound serve as a foundation for the strategic design of new molecules and the development of novel synthetic methodologies.
Derivatives, Analogues, and Structure Reactivity Relationships Srr
The chemical scaffold of 6-chloro-3-nitro-3H-pyridin-2-one is a versatile platform for developing a variety of derivatives. The reactivity of the molecule is dominated by the presence of a strongly electron-withdrawing nitro group and a labile chlorine atom, making it an excellent starting material for further functionalization.
Applications in Organic Synthesis
6-chloro-3-nitro-3H-pyridin-2-one as a Key Intermediate in Heterocyclic Synthesis
The compound this compound, also known by its tautomeric form 6-chloro-3-nitropyridin-2-ol, is a pivotal intermediate in the synthesis of various fused heterocyclic systems. nih.gov Its utility is primarily derived from the reactivity of the chlorine atom at the 6-position and the nitro group at the 3-position, which can be targeted by nucleophiles.
A significant application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines. These structures are of considerable interest due to their wide-ranging biological activities. mdpi.comnih.gov The synthesis often involves the reaction of a 5-aminopyrazole derivative with a suitable β-dicarbonyl compound or its equivalent. While direct use of this compound in this specific cyclization is not explicitly detailed in the provided results, the broader class of substituted nitropyridines serves as crucial precursors for such annulations. nih.govsemanticscholar.org
Similarly, the synthesis of pyrido[2,3-b]pyrazines, another class of biologically relevant heterocycles, often commences from substituted pyridines. nih.govuni.lu The chloro and nitro functionalities on the pyridinone ring provide handles for constructing the pyrazine (B50134) ring. For instance, diamination of a dichloropyridine followed by cyclization is a common strategy. The presence of the nitro group can influence the regioselectivity of nucleophilic substitution reactions.
Furthermore, the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many medicinal compounds, frequently starts from 2-aminopyridines. organic-chemistry.orgnih.govacs.orgbio-conferences.orgrsc.org While not a direct precursor, this compound can be chemically modified to yield substituted 2-aminopyridines, which then undergo cyclization with α-haloketones or other suitable reagents. For example, the chloro group can be displaced by an amino group, and the nitro group can be reduced to an amine, which can then be further functionalized.
The reactivity of nitropyridines with nucleophiles is a cornerstone of their synthetic utility. researchgate.netmdpi.commdpi.comnih.gov The nitro group activates the pyridine (B92270) ring towards nucleophilic attack, facilitating the substitution of the chlorine atom. This reactivity allows for the introduction of a variety of substituents at the 6-position, thereby enabling the synthesis of a diverse library of heterocyclic compounds.
Utilization as a Building Block for Complex Molecular Architectures
The inherent reactivity of this compound makes it a valuable starting material for the construction of more intricate molecular frameworks. The chloro and nitro groups serve as versatile handles for a variety of chemical transformations, allowing for the stepwise or tandem formation of multiple rings.
One notable application is in the synthesis of fused heterocyclic systems such as pyrazolo[4,3-b]pyridines. An efficient method for their synthesis has been developed using readily available 2-chloro-3-nitropyridines. This process involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. semanticscholar.org This approach highlights the utility of the nitro group as a leaving group in intramolecular cyclizations.
The synthesis of other complex fused systems, such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-c]pyridines, also benefits from precursors derived from substituted pyridines. nih.govnbuv.gov.uaorgchemres.org For instance, the Bartoli reaction, a key method for synthesizing substituted indoles and their heteroaromatic analogues, can be applied to 2-halogeno-3-nitropyridines to form the pyrrole (B145914) ring of pyrrolo[2,3-c]pyridines. nbuv.gov.ua
Furthermore, the compound can be elaborated into more complex structures through cross-coupling reactions. While the direct application of Heck or Sonogashira coupling to 2-chloro-3-nitropyridines can be challenging due to side reactions at elevated temperatures, alternative multi-step methods that leverage the high reactivity of these compounds towards nucleophiles have been successfully employed. mdpi.com For example, 2-chloro-3-nitropyridines can be converted to 2-methyl-3-nitropyridines, which can then undergo condensation with aldehydes to form styrylpyridines, a metal-free alternative to the Heck reaction. mdpi.com
The ability to selectively functionalize different positions of the pyridine ring is crucial for building molecular complexity. The nitro group in 3-nitropyridines can be selectively substituted by sulfur nucleophiles, even in the presence of other leaving groups, offering a powerful tool for regioselective synthesis. nih.gov This chemoselectivity allows for the controlled introduction of various functionalities, paving the way for the construction of highly substituted and complex molecular architectures.
Role in the Synthesis of Scaffolds for Chemical Biology Research
The 2-pyridone scaffold, of which this compound is a derivative, is recognized as a versatile framework in medicinal chemistry and chemical biology. researchgate.net These scaffolds are present in a multitude of biologically active compounds and serve as starting points for the development of new therapeutic agents and chemical probes.
A significant area of application is in the synthesis of imidazo[1,2-a]pyridine-based compounds. This scaffold is a key component of various drugs and is actively explored for new therapeutic applications. rsc.orgresearchgate.net For example, 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have been investigated for their antikinetoplastid activity. researchgate.netmdpi.com The synthesis of these compounds often involves the cyclization of a substituted 2-aminopyridine (B139424). While not a direct precursor, this compound can be converted into the necessary substituted 2-aminopyridine intermediates. mdpi.com
Similarly, the pyrazolo[3,4-b]pyridine core is found in numerous pharmaceutically active compounds with a broad range of biological activities, including antiviral, antibacterial, and antitumor effects. mdpi.comnih.gov The synthesis of these scaffolds often relies on the cyclization of aminopyrazoles with β-dicarbonyl compounds. Substituted pyridines, including those derived from this compound, are essential starting materials for creating the diverse substitution patterns required for exploring structure-activity relationships.
The development of inhibitors for specific biological targets is a major focus of chemical biology research. For instance, derivatives of 6-chloro-4-aminoquinazoline-2-carboxamide have been designed as potent and selective inhibitors of p21-activated kinase 4 (PAK4). acs.org The synthesis of such complex molecules often relies on the strategic use of functionalized building blocks, and substituted pyridines play a crucial role in this context.
Furthermore, the imidazo[1,2-b]pyridazine (B131497) scaffold is being explored as a potential new series of antikinetoplastid agents. mdpi.com The synthesis of these compounds can start from commercially available aminopyridazines, which undergo cyclocondensation and subsequent nitration. The resulting 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine can then be further functionalized. This highlights the modular nature of synthesizing these scaffolds, where substituted pyridazine (B1198779) or pyridine precursors are key.
Development of Synthetic Methodologies Using the Compound as a Reagent
The unique reactivity of this compound and related 2-chloro-3-nitropyridines has led to the development of novel synthetic methodologies. These methods often exploit the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitro group.
One important area of methodological development is in nucleophilic aromatic substitution (SNAr) reactions. The high reactivity of 2-chloro-3-nitropyridines towards nucleophiles allows for the efficient introduction of a wide range of substituents at the 2-position. mdpi.comnih.gov For instance, a reliable three-step method has been developed to convert 2-chloro-3-nitropyridines into 2-methyl-3-nitropyridines by reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com This method provides a valuable alternative to direct methylation, which can be problematic.
Furthermore, the selective substitution of the nitro group in the presence of other potential leaving groups has been a subject of study. It has been found that in 2-methyl-3,5-dinitropyridine (B14619359) and 5-chloro-2-methyl-3-nitropyridine, the 3-nitro group is selectively replaced by thiolate anions. nih.gov This regioselectivity provides a powerful tool for the controlled functionalization of the pyridine ring.
The compound has also been instrumental in the development of one-pot synthetic procedures. An efficient method for the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines combines an SNAr reaction with a modified Japp–Klingemann reaction in a one-pot manner. semanticscholar.org This approach offers operational simplicity and avoids the isolation of potentially unstable intermediates.
The synthesis of 2-amino-3-nitro-6-chloropyridine, a closely related derivative, has been achieved by the reaction of 2,6-dichloro-3-nitropyridine (B41883) with ammonia (B1221849). prepchem.comgoogle.com This amination reaction is a key step in the synthesis of more complex molecules, such as 2,3-diamino-6-methoxypyridine, a precursor for certain pharmaceutical agents. google.com
The nitration of 2-chloro-6-alkoxypyridines to produce 2-chloro-6-alkoxy-3-nitropyridines has also been optimized. A process involving the portion-wise addition of the starting material to a mixture of concentrated sulfuric and nitric acids, followed by treatment with an alkaline solution, yields the product in substantially pure form. google.com This improved methodology is crucial for obtaining high-quality starting materials for further synthetic transformations.
Mechanistic Biological Investigations Non Clinical Focus
Enzyme Inhibition Mechanism Studies (e.g., kinase inhibition)
There is no specific information available in the reviewed scientific literature regarding the enzyme inhibition properties of 6-chloro-3-nitro-3H-pyridin-2-one.
Target Identification and Validation in Biochemical Assays
No specific biological targets for this compound have been identified or validated through biochemical assays in the available scientific literature.
Molecular Basis of Interaction (e.g., covalent binding)
The molecular basis of interaction, including any potential for covalent binding between this compound and biological targets, has not been described in the reviewed scientific literature.
Receptor Binding Studies and Mechanistic Hypotheses
There are no receptor binding studies or proposed mechanistic hypotheses for the interaction of this compound with any receptors in the currently available scientific literature.
Interactions with Biomolecules and Biochemical Pathway Modulation
Specific interactions of this compound with biomolecules and any subsequent modulation of biochemical pathways have not been documented in the reviewed scientific literature.
Structure-Mechanism Relationships for Biological Target Engagement
Due to the lack of identified biological targets and mechanistic studies for this compound, no structure-mechanism relationships for its biological target engagement have been established in the available scientific literature.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC-MS)
Chromatographic methods are fundamental in the analysis of 6-chloro-3-nitro-3H-pyridin-2-one, enabling its separation from reaction mixtures and the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific HPLC methods for this exact compound are not extensively documented in publicly available literature, methods for structurally similar compounds provide a strong basis for methodological development. For instance, the analysis of related compounds such as 6-chloro-3-nitropyridin-2-ylamine and (3-amino-6-chloro-2-pyridyl) (2-chlorophenyl) ketone is effectively achieved using reverse-phase (RP) HPLC. sielc.comsielc.com
A suitable starting point for developing an HPLC method for this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with the addition of an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com For applications requiring coupling with mass spectrometry (MS), formic acid is the preferred modifier due to its volatility. sielc.com The separation of impurities can be optimized by adjusting the gradient of the mobile phase. A new HPLC method developed for separating related genotoxic impurities utilized a Symmetry Shield RP C18 column with an isocratic mobile phase of potassium di-hydrogen orthophosphate buffer and acetonitrile. jocpr.com
Table 1: Postulated HPLC and GC-MS Parameters for this compound Analysis
| Parameter | HPLC | GC-MS |
| Column | Reverse-phase C18, e.g., 150 mm x 4.6 mm, 3.5 µm particle size | Capillary column, e.g., 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% phenylmethylpolysiloxane) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV-Vis (DAD) or Mass Spectrometer | Mass Spectrometer (Electron Ionization) |
| Injection Volume | 5-10 µL | 1 µL (split or splitless) |
| Oven Temperature Program | Isothermal or Gradient | Temperature programmed, e.g., 50°C hold for 2 min, then ramp to 280°C |
This table presents hypothetical parameters based on the analysis of structurally related compounds.
Development of Chiral Separation Methods (if applicable to chiral derivatives)
While this compound itself is not chiral, its derivatives could be. The development of chiral separation methods is crucial for the analysis of enantiomeric mixtures of such derivatives. Research on the chiral separation of related heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) and hexahydroquinoline derivatives, has shown the efficacy of polysaccharide-based chiral stationary phases (CSPs). benthamdirect.comresearchgate.net
For chiral derivatives of this compound, chiral HPLC would be the method of choice. Columns such as Chiralpak® and Chiralcel®, which are based on derivatized cellulose (B213188) and amylose, have demonstrated broad applicability in separating a wide range of chiral compounds. benthamdirect.com The mobile phase in chiral HPLC often consists of a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol). Supercritical fluid chromatography (SFC) with chiral columns has also emerged as a powerful technique for enantioseparation, often providing faster and more efficient separations than HPLC. researchgate.net Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors is another viable alternative for the enantioseparation of pharmaceutical compounds. mdpi.com
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Product and Impurity Elucidation
Hyphenated techniques, particularly those combining chromatography with tandem mass spectrometry (MS/MS), are indispensable for the structural elucidation of the main product and any process-related impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities. While direct LC-MS/MS fragmentation data for this compound is not available, predicted collision cross-section (CCS) data for its isomer, 6-chloro-3-nitropyridin-2-ol, can offer some insight into the expected m/z values for various adducts in the mass spectrometer. uni.lu For instance, the predicted m/z for the [M+H]⁺ adduct is 174.99050. uni.lu The fragmentation pattern in MS/MS would be expected to involve the loss of the nitro group and potentially the chlorine atom, providing valuable structural information.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be used for the analysis of volatile impurities or derivatized analytes. The use of tandem mass spectrometry enhances selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex matrices.
Spectrophotometric Methods for Reaction Monitoring and Quantification
UV-Vis spectrophotometry can be a straightforward and effective tool for monitoring the progress of reactions involving this compound, provided the starting materials, intermediates, and products have distinct chromophores. The pyridine (B92270) ring and the nitro group in the target compound are expected to absorb in the UV region. While a specific UV-Vis spectrum for this compound is not readily found, a synthesis of a related compound, 6-chloro-3-hydroxy-2-nitropyridine, utilized LC-MS for reaction monitoring, which inherently includes UV detection. chemicalbook.com A UV detector set at an appropriate wavelength could be used to quantify the concentration of the compound in solution by creating a calibration curve based on Beer-Lambert law.
Electrochemical Analysis of Redox Properties
The electrochemical behavior of this compound is of significant interest due to the presence of the reducible nitro group. Electrochemical techniques like cyclic voltammetry can be employed to study its redox properties. The electrochemical reduction of nitroaromatic compounds has been extensively studied. rsc.orgnih.gov These studies indicate that the reduction of the nitro group can proceed through a series of steps, potentially forming nitroso, hydroxylamino, and ultimately amino derivatives.
The electrochemical reduction of 4-nitropyridine-N-oxide, a related compound, has been shown to proceed via a two-electron stage to form a dihydroxylamine intermediate. capes.gov.br It is plausible that this compound would exhibit similar electrochemical behavior. The application of cyclic voltammetry would allow for the determination of the reduction potentials and could provide insights into the mechanism of the electron transfer processes. Such studies are valuable for understanding the compound's reactivity and potential applications in areas like electro-organic synthesis.
Environmental Fate and Degradation Studies Academic Focus
Microbial Degradation Pathways of Nitroaromatic Compounds
The microbial breakdown of nitroaromatic compounds is a key process in their environmental removal. For compounds similar to 6-chloro-3-nitro-3H-pyridin-2-one, several microbial degradation pathways have been identified. The transformation rate of pyridine (B92270) derivatives is influenced by their substituents, with halogenated pyridines and those with nitro groups showing variable susceptibility to microbial attack. nih.gov
Research on related compounds suggests that the initial steps in the microbial degradation of this compound would likely involve the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. This reduction can occur under both aerobic and anaerobic conditions. Following the reduction of the nitro group, the aromatic ring may be hydroxylated, making it susceptible to ring cleavage.
Under anaerobic conditions, reductive dechlorination of the chlorinated pyridine ring is a potential degradation pathway. researchgate.net This process involves the removal of the chlorine atom, which can decrease the toxicity of the compound. The subsequent degradation of the resulting dechlorinated pyridinone would likely proceed through pathways established for simpler pyridine derivatives, involving hydroxylation and eventual ring fission to yield aliphatic intermediates that can be integrated into central microbial metabolism. nih.gov
Table 1: Potential Microbial Degradation Pathways for this compound
| Pathway | Description | Key Enzymes (Inferred) | Environmental Conditions |
|---|---|---|---|
| Nitro Group Reduction | Sequential reduction of the nitro group (-NO2) to an amino group (-NH2) via nitroso (-NO) and hydroxylamino (-NHOH) intermediates. | Nitroreductases | Aerobic and Anaerobic |
| Reductive Dechlorination | Removal of the chlorine atom from the pyridine ring. | Dehalogenases | Anaerobic |
| Hydroxylation | Introduction of hydroxyl (-OH) groups onto the pyridine ring, often a prerequisite for ring cleavage. | Monooxygenases, Dioxygenases | Aerobic |
| Ring Cleavage | Opening of the pyridine ring to form aliphatic compounds. | Dioxygenases | Aerobic |
Photochemical Stability and Degradation Mechanisms
The photochemical fate of this compound in the environment is influenced by its ability to absorb ultraviolet (UV) radiation. The nitroaromatic and chlorinated pyridine moieties suggest that photodegradation could be a significant transformation process. Photolysis, the breakdown of compounds by light, can occur directly or indirectly. mdpi.com
Direct photolysis involves the absorption of a photon by the molecule itself, leading to its excitation and subsequent decomposition. For related nitropyridine compounds, photodegradation has been observed to be a significant process. nih.gov The nitro group can be lost or transformed, and the pyridine ring can be cleaved.
Indirect photolysis can be facilitated by photosensitizers present in the environment, such as humic acids, which absorb light and transfer the energy to the compound, leading to its degradation. nih.gov For some neonicotinoid insecticides containing a chloropyridine moiety, UVB radiation has been shown to play a major role in their photodegradation. nih.gov
Given these precedents, it is likely that this compound would undergo photodegradation in sunlit surface waters and on soil surfaces. The primary mechanisms would likely involve the cleavage of the carbon-chlorine bond and transformations of the nitro group.
Identification of Environmental Transformation Products
The identification of environmental transformation products is crucial for a complete understanding of a compound's environmental impact, as these products can sometimes be more toxic or persistent than the parent compound. mdpi.com While specific transformation products for this compound have not been documented in the literature, likely products can be inferred from the degradation pathways of similar compounds.
Microbial degradation would likely lead to the formation of aminopyridinone derivatives through the reduction of the nitro group. Reductive dechlorination could produce 3-nitro-3H-pyridin-2-one. Further degradation involving hydroxylation and ring cleavage would result in various aliphatic acids.
Photodegradation could lead to the formation of hydroxylated pyridinones and the replacement of the chlorine atom with a hydroxyl group. The nitro group could also be transformed or eliminated.
Table 2: Plausible Environmental Transformation Products of this compound
| Transformation Product | Formation Pathway | Potential Persistence |
|---|---|---|
| 6-chloro-3-amino-3H-pyridin-2-one | Microbial nitro group reduction | Likely to be further degraded |
| 3-nitro-3H-pyridin-2-one | Microbial reductive dechlorination | May be more amenable to biodegradation than the parent compound |
| 6-hydroxy-3-nitro-3H-pyridin-2-one | Photodegradation (hydrolysis of C-Cl bond) | Potentially susceptible to further photolytic or microbial degradation |
| Aliphatic ring-cleavage products | Microbial degradation | Generally readily biodegradable |
Chemical Stability under Simulated Environmental Conditions
The chemical stability of this compound under various environmental conditions, particularly its susceptibility to hydrolysis, is a key factor in determining its persistence. Hydrolysis is a chemical reaction with water that can lead to the transformation of a compound. researchgate.net
The presence of a chlorine atom on the pyridine ring suggests a potential for hydrolysis, where the chlorine is replaced by a hydroxyl group. The rate of this reaction is typically dependent on pH and temperature. For many chloropyridines, hydrolysis is a slow process under neutral environmental conditions but can be more significant under alkaline or acidic conditions.
The pyridinone structure itself is generally stable to hydrolysis. The nitro group can also influence the electronic properties of the ring and thus its reactivity. While specific hydrolysis data for this compound is not available, studies on related chloropyridine compounds suggest that hydrolysis would likely be a minor degradation pathway compared to microbial and photochemical processes under typical environmental pH ranges.
Future Research Directions and Conceptual Advances
Exploration of Unconventional Reactivity Patterns
The inherent electronic properties of 6-chloro-3-nitro-3H-pyridin-2-one, stemming from the electron-withdrawing nitro group and the labile chlorine atom on the pyridinone core, suggest the potential for unconventional reactivity. Future research could delve into reaction pathways beyond standard nucleophilic aromatic substitution. Investigations might focus on transition-metal-catalyzed cross-coupling reactions at the C-Cl bond, which, while challenging on such an electron-deficient ring, could open pathways to previously inaccessible derivatives.
Furthermore, the nitro group itself can be a site of unique reactivity. Exploring its reduction under highly controlled conditions could lead to the selective formation of nitroso, hydroxylamino, or amino derivatives, each offering a distinct handle for further functionalization. The pyridinone ring also presents opportunities for cycloaddition reactions or ring-transformation chemistry, potentially leading to novel heterocyclic systems.
Development of Highly Selective Synthetic Transformations
Building upon known reactivity, a significant future direction lies in developing highly selective synthetic transformations using this compound as a key intermediate. The development of regioselective and chemoselective reactions is paramount. For instance, in reactions with polyfunctional nucleophiles, controlling whether substitution occurs at the chlorine-bearing carbon or involves interaction with the nitro or carbonyl group is a key challenge.
Research into stereoselective reactions for derivatives of this compound is another promising area. While the parent molecule is achiral, its derivatives can possess stereocenters, and developing catalytic asymmetric methods to control their formation would be a significant advance. An example of selective transformation is seen in the synthesis of related nitro-heterocycles like 3-nitroimidazo[1,2-a]pyridines, where selective nitration and subsequent nucleophilic substitutions are key steps. mdpi.com The synthesis of 2-amino-3-nitro-6-chloro-pyridine from 2,6-dichloro-3-nitropyridine (B41883) through controlled ammonolysis also highlights the potential for selective transformations. prepchem.comgoogle.com
Table 1: Synthetic Reactions Involving Related Chloro-Nitro-Pyridine Scaffolds
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | Thiophenol, NaH, DMSO, RT, 15 h | 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine | Nucleophilic Substitution mdpi.com |
| 2,6-dichloro-3-nitropyridine | Isopropylamine (B41738), Dichloromethane, ice-water bath, 4 h | 6-Chloro-N-isopropyl-3-nitropyridin-2-amine | Nucleophilic Substitution nih.gov |
| 2,6-dichloro-3-nitropyridine | Ammonia (B1221849) gas, Isopropanol, 20-30°C, 24 h | 2-amino-3-nitro-6-chloro-pyridine | Ammonolysis prepchem.com |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol, 25-30°C | 2-amino-6-methoxy-3-nitropyridine | Methoxylation google.com |
Integration with Machine Learning and AI in Chemical Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in chemical synthesis, moving from traditional, labor-intensive experimentation to data-driven discovery. researchgate.net For a scaffold like this compound, AI can be leveraged in several ways. ML models can be trained on existing reaction data from pyridine (B92270) chemistry to predict the outcomes of unknown reactions, identify optimal reaction conditions to maximize yield and selectivity, and minimize byproduct formation. researchgate.net
Advanced Computational Design of Analogues for Targeted Research Applications
Computational chemistry provides powerful tools for the rational design of analogues of this compound for specific applications. By using techniques like Quantum Mechanics (QM), Quantitative Structure-Activity Relationship (QSAR), and molecular docking, researchers can design new molecules with enhanced properties. The known anticancer activity of related 6-chloro-N-isopropyl-3-nitropyridin-2-amine derivatives provides a strong rationale for designing new analogues for medicinal chemistry. nih.gov
Starting with the known structure and computed properties of this compound, computational models can predict the biological activity and physicochemical properties of virtual analogues. This in silico screening allows for the prioritization of a smaller, more promising set of compounds for actual synthesis and testing, thereby saving significant time and resources. For example, analogues could be designed to optimize binding to a specific biological target, improve solubility, or reduce potential toxicity.
Table 2: Computed Properties of 6-chloro-3-nitro-1H-pyridin-2-one
| Property | Value | Source |
| IUPAC Name | 6-chloro-3-nitro-1H-pyridin-2-one | PubChem nih.gov |
| Molecular Formula | C₅H₃ClN₂O₃ | PubChem nih.gov |
| Molecular Weight | 174.54 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 173.9832197 Da | PubChem nih.gov |
| XLogP3-AA | 1.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
Discovery of Novel Mechanistic Insights in Catalysis and Reactivity
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity. Future research should focus on detailed mechanistic studies using a combination of experimental techniques (like kinetics, isotopic labeling) and high-level computational modeling. Elucidating the transition states and reaction intermediates for its various transformations will enable the rational design of catalysts and reaction conditions to steer reactions toward desired products.
For instance, investigating the mechanism of nucleophilic substitution could reveal the precise role of the solvent and any catalytic additives. Furthermore, this scaffold could be incorporated into ligands for new catalysts. The electronic properties of the pyridinone ring could modulate the activity of a metal center, leading to novel catalytic systems for a range of organic transformations. Understanding the electronic communication between the functional groups and a coordinated metal would be a key area of investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
